molecular formula C12H17ClO3 B026861 rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol CAS No. 56718-76-4

rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol

Cat. No.: B026861
CAS No.: 56718-76-4
M. Wt: 244.71 g/mol
InChI Key: MAVSBQOSROXJQJ-UHFFFAOYSA-N
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Description

rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol ( 56718-76-4) is a chiral organic compound of significant importance in pharmaceutical research and development, primarily recognized as a critical synthetic intermediate and a specified impurity in Metoprolol, a widely used beta-blocker medication. This racemic mixture serves as a key reference standard for quality control and analytical testing, ensuring the purity and safety of Metoprolol active pharmaceutical ingredients (APIs) and its dosage forms by helping to monitor and control this potential impurity during manufacturing and storage as per United States Pharmacopeia (USP) and European Pharmacopoeia (EP) guidelines[ ]. Researchers value this compound for its role in method development and validation in chromatographic analysis, such as HPLC and GC, for accurately quantifying related substances in Metoprolol batches. With a molecular formula of C12H17ClO3 and a molecular weight of 244.71 g/mol, this intermediate exhibits a boiling point of approximately 364.5°C and a flash point of around 174.2°C[ ]. Its density is predicted to be 1.157 g/cm³, and it is slightly soluble in chloroform and methanol[ ]. Applications & Research Value: • Pharmaceutical Impurity Profiling: Used as Metoprolol Related Compound B (USP) and Metoprolol EP Impurity 13, crucial for compliance with pharmacopeial standards[ ]. • Analytical Method Development: Serves as a certified reference material for calibrating equipment and developing robust analytical methods for Metoprolol assay and impurity determination. • Synthetic Chemistry: Acts as a versatile building block or precursor in organic synthesis, particularly for developing phenoxy-propanolamine derivatives and studying stereoselective reactions[ ]. Handling & Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses . It is classified with the warning signal word "Warning" and carries the hazard statement H302 (Harmful if swallowed)[ ][ ]. Appropriate personal protective equipment (PPE) should be worn, and handling should occur in a well-ventilated environment, such as a fume hood. For safe storage, it is recommended to be kept in a refrigerator under an inert atmosphere[ ].

Properties

IUPAC Name

1-chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO3/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVSBQOSROXJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56718-76-4
Record name 1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane
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Record name 1-chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
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Record name 1-CHLORO-2-HYDROXY-3-(4-(2-METHOXYETHYL)PHENOXY)-PROPANE
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Preparation Methods

Base-Catalyzed Epoxide Ring-Opening

In a representative procedure, 4-(2-methoxyethyl)phenol is deprotonated with potassium hydroxide in methanol at 40–45°C for 1 hour, followed by the addition of epichlorohydrin. The mixture is stirred at 40°C for 24 hours, yielding the epoxide intermediate 2-[4-(2'-methoxyethyl)phenoxymethyl]oxirane. Subsequent treatment with aqueous HCl at 0–5°C for 30 minutes affords the target compound in 87% yield after purification.

Key Data:

ReagentConditionsYieldSource
KOH/Epichlorohydrin40°C, 24 h90%
HCl (36%)0–5°C, 30 min87%

This method is favored for its scalability but requires careful control of temperature to minimize side reactions such as polyether formation.

Catalytic Methods for Enhanced Selectivity

Zirconyl Chloride Catalysis

Zirconyl chloride (ZrOCl₂) in acetonitrile at 20°C catalyzes the ring-opening of 2-[4-(2'-methoxyethyl)phenoxymethyl]oxirane with thionyl chloride (SOCl₂). The reaction achieves 80% yield within 1.17 hours, with the Lewis acid facilitating chloride ion delivery to the β-position.

β-Cyclodextrin-Mediated Synthesis

β-Cyclodextrin acts as a supramolecular catalyst in water-acetone mixtures (60°C, 10 hours), enabling a 91% yield of the chlorohydrin. The cyclodextrin cavity stabilizes the transition state, enhancing regioselectivity.

Comparative Catalytic Performance:

CatalystSolventTimeYieldSource
ZrOCl₂Acetonitrile1.17 h80%
β-CyclodextrinWater/Acetone10 h91%

Catalytic methods reduce byproduct formation but may require specialized ligands or solvents.

Enzymatic Resolution for Enantiomer Separation

Although this compound is typically synthesized as a racemate, enzymatic kinetic resolution (KR) using Amano PS-IM lipase enables enantioselective acetylation. In a reported procedure, the racemic alcohol is treated with vinyl acetate in tert-butyl methyl ether (TBME) at 30°C for 72 hours, achieving an enantiomeric excess (ee) of >99% for the (S)-enantiomer.

Enzymatic Reaction Parameters:

EnzymeSolventTemperatureeeYieldSource
Amano PS-IMTBME30°C>99%45%

This method is critical for pharmaceutical applications requiring single enantiomers but involves higher costs due to enzyme utilization.

Multi-Step Synthesis from Phthalimide Intermediates

A phthalimide-protected route involves:

  • Epoxide Synthesis: Potassium phthalimide reacts with epichlorohydrin at 120°C for 24 hours to form 2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione.

  • Chlorination: Treatment with HCl in chloroform yields 3-chloro-1-phthalimidopropan-2-one (87% yield).

  • Deprotection: Hydrazinolysis removes the phthalimide group, followed by O-alkylation with 4-(2-methoxyethyl)phenol.

Advantages:

  • Phthalimide acts as a directing group, improving regiochemical control.

  • Suitable for gram-scale synthesis.

Solvent and Temperature Optimization

Solvent Screening

Reaction efficiency varies significantly with solvent polarity:

SolventDielectric ConstantYieldSource
Water/Acetone78.591%
Acetonitrile37.580%
Dichloromethane8.9372%

Polar aprotic solvents like acetone enhance nucleophilicity, while chlorinated solvents improve substrate solubility.

Temperature Effects

Low temperatures (0–5°C) favor chlorohydrin formation over competing epoxide polymerization. For example, HCl-mediated chlorination at 0°C achieves 87% yield versus 65% at 25°C.

Industrial-Scale Production Considerations

Continuous Flow Reactors

A tetrabutylammonium chloride-catalyzed process in a flow reactor at 110°C under reduced pressure (2100.21 Torr) reduces reaction time to 0.95 hours with 90% yield.

Purification Techniques

Column chromatography (CHCl₃/acetone, 98:2 v/v) and recrystallization (MeOH) are standard for isolating high-purity product (>99% by HPLC) .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane involves its interaction with specific molecular targets. In the case of its use as an intermediate for metoprolol, the compound undergoes enzymatic reactions that lead to the formation of the active drug. The molecular docking studies have shown strong hydrogen bond interactions between the hydroxyl group of the R-enantiomer and key binding residues of the catalytic site of Pseudomonas fluorescens lipase .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Similar Compounds

Compound Name Molecular Formula Key Features Applications/Distinctive Properties References
This compound (Target Compound) C₁₂H₁₇ClO₃ Chloro-propanol core; para-substituted 2-methoxyethylphenoxy group Metoprolol intermediate; enzymatic synthesis via CAL-B; WGK 1
1-Chloro-3-(2-methoxyphenoxy)propan-2-ol C₁₀H₁₃ClO₃ Methoxy group directly attached to phenoxy ring (no ethyl linker) Impurity in ranolazine synthesis; differs in phenoxy substitution pattern
1-(2,4-Dichlorophenoxy)-3-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-ol C₁₇H₂₆Cl₂NO₂ Dichlorophenoxy group; bulky tert-alkylamino substituent High lipophilicity; potential β-blocker analog with altered receptor binding
(±)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol C₁₄H₂₃NO₃ Ethylamino group replaces chlorine; same phenoxy substitution Metoprolol degradation product; demonstrates role of chloro vs. amino groups in biological activity
3-Chloropropane-1,2-diol C₃H₇ClO₂ Simplest chlorinated diol; lacks aromatic groups Industrial solvent; associated with genotoxicity concerns
4-[2-Hydroxy-3-(isopropylamino)propoxy]benzaldehyde C₁₃H₁₉NO₃ Aldehyde functional group; isopropylamino side chain Metoprolol-related impurity (USP Compound C); highlights role of substituent polarity

Structural and Functional Insights

Substituent Effects on Reactivity and Bioactivity The 2-methoxyethylphenoxy group in the target compound enhances solubility in polar solvents compared to analogs with direct methoxy-phenoxy substitution (e.g., 1-Chloro-3-(2-methoxyphenoxy)propan-2-ol) . This substituent also influences enzymatic recognition during KR/DKR processes, as seen in the 35% yield of (S)-ester using CAL-B . Replacement of the chloro group with an ethylamino moiety (±)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol) eliminates β-blocker activity, underscoring the chloro group's role in metoprolol's pharmacophore .

Synthetic Methodologies The target compound is synthesized via chemoenzymatic routes using vinyl stearate as an acyl donor, whereas analogs like 1-(2,4-Dichlorophenoxy)-3-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-ol require traditional organic catalysis due to steric hindrance from bulky substituents .

Physicochemical and Hazard Profiles Compounds with chlorinated aromatic rings (e.g., dichlorophenoxy derivatives) exhibit higher logP values and environmental persistence compared to the target compound’s WGK 1 rating . Simpler analogs like 3-Chloropropane-1,2-diol lack aromaticity, reducing UV activity but increasing volatility .

Biological Activity

Overview

rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol, also known as Metoprolol Impurity 13, is a chemical compound with significant biological activity, particularly as an intermediate in the synthesis of beta-blocker medications like metoprolol. This compound is primarily studied for its interactions with enzymes and its potential therapeutic applications in cardiovascular treatments.

  • Molecular Formula : C₁₂H₁₇ClO₃
  • Molecular Weight : 244.715 g/mol
  • CAS Number : 56718-76-4
  • Density : 1.157 g/cm³
  • Boiling Point : 364.5 °C at 760 mmHg
  • Flash Point : 174.2 °C

The primary biological activity of this compound involves its interaction with Pseudomonas fluorescens lipase (PFL) , an enzyme that catalyzes the acylation of the R-enantiomer of this compound. The key aspects of its mechanism include:

  • Kinetic Resolution : The compound undergoes kinetic resolution facilitated by PFL, leading to selective acylation.
  • Biochemical Pathways : The interaction results in the transesterification of the R-enantiomer into the corresponding ester, which is crucial for its pharmacological effects.

Table 1: Key Properties and Mechanism

PropertyDescription
Target EnzymePseudomonas fluorescens lipase (PFL)
Interaction TypeKinetic resolution
Resulting ReactionSelective acylation of R-form
Biochemical PathwayTransesterification

Pharmacokinetics and Dynamics

The pharmacokinetic profile of this compound indicates that it interacts with biological receptors and enzymes, influencing its therapeutic efficacy. The methoxyethyl group enhances lipophilicity, potentially improving bioavailability.

Case Studies and Research Findings

  • Enzyme Kinetics Studies :
    • Research has demonstrated that PFL selectively acylates the R-enantiomer of this compound within a short duration (approximately 3 hours), achieving high enantioselectivity and conversion rates .
  • Pharmacological Implications :
    • Compounds with similar structural features have been linked to antihypertensive effects, highlighting the potential cardiovascular applications of this compound .
  • Molecular Docking Studies :
    • Molecular modeling has revealed a strong hydrogen bond between the hydroxyl group of the R-enantiomer and Arg54 in PFL's active site, facilitating preferential binding and subsequent reactions .

Q & A

Q. How can AI-driven platforms optimize the synthesis and application of this compound in drug discovery?

  • Methodology : Train neural networks on reaction databases (e.g., Reaxys) to predict optimal catalysts/solvents. Use platforms like COMSOL Multiphysics for reactor design simulations. Implement autonomous labs for high-throughput screening, as proposed in smart laboratory frameworks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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